Cas no 2416846-27-8 (2-(6-Methoxybenzofuran-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane)

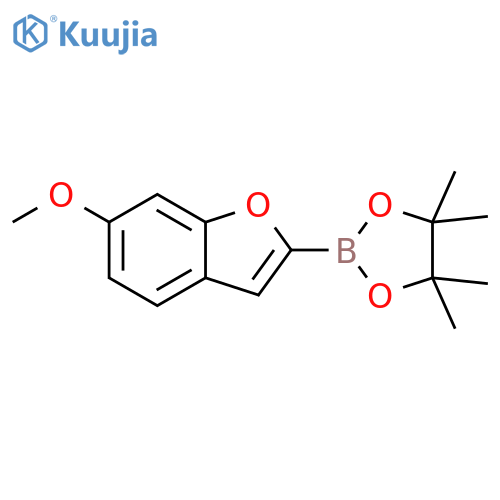

2416846-27-8 structure

商品名:2-(6-Methoxybenzofuran-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

2-(6-Methoxybenzofuran-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane 化学的及び物理的性質

名前と識別子

-

- Benzofuran, 6-methoxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-

- 2-(6-Methoxybenzofuran-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

- 2416846-27-8

- 2-(6-Methoxy-1-benzofuran-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

- G67550

-

- インチ: 1S/C15H19BO4/c1-14(2)15(3,4)20-16(19-14)13-8-10-6-7-11(17-5)9-12(10)18-13/h6-9H,1-5H3

- InChIKey: CTSNRSACOBISRE-UHFFFAOYSA-N

- ほほえんだ: O1C2=CC(OC)=CC=C2C=C1B1OC(C)(C)C(C)(C)O1

計算された属性

- せいみつぶんしりょう: 274.1376392g/mol

- どういたいしつりょう: 274.1376392g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 4

- 重原子数: 20

- 回転可能化学結合数: 2

- 複雑さ: 355

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 40.8Ų

2-(6-Methoxybenzofuran-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| 1PlusChem | 1P027RSD-250mg |

2-(6-Methoxybenzofuran-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |

2416846-27-8 | 95% | 250mg |

$144.00 | 2024-05-21 | |

| 1PlusChem | 1P027RSD-1g |

2-(6-Methoxybenzofuran-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |

2416846-27-8 | 95% | 1g |

$376.00 | 2024-05-21 | |

| 1PlusChem | 1P027RSD-100mg |

2-(6-Methoxybenzofuran-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |

2416846-27-8 | 95% | 100mg |

$84.00 | 2024-05-21 | |

| Ambeed | A1942054-100mg |

2-(6-Methoxybenzofuran-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |

2416846-27-8 | 95% | 100mg |

$115.0 | 2025-03-05 | |

| Ambeed | A1942054-250mg |

2-(6-Methoxybenzofuran-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |

2416846-27-8 | 95% | 250mg |

$197.0 | 2025-03-05 | |

| Ambeed | A1942054-1g |

2-(6-Methoxybenzofuran-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |

2416846-27-8 | 95% | 1g |

$516.0 | 2025-03-05 |

2-(6-Methoxybenzofuran-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane 関連文献

-

Alain Mayer,Adrian Häberli,Christian J. Leumann Org. Biomol. Chem., 2005,3, 1653-1658

-

Isao Kii,Akira Shiraishi,Takeshi Matsushita,Hidehiro Uekusa,Suguru Yoshida,Makoto Yamamoto,Akira Kudo,Masatoshi Hagiwara Org. Biomol. Chem., 2010,8, 4051-4055

-

Ekaterina A. Ivanova,Mikhail A. Maslov,Tatyana O. Kabilova,Pavel A. Puchkov,Anna S. Alekseeva,Ivan A. Boldyrev,Valentin V. Vlassov,Galina A. Serebrennikova,Nina G. Morozova,Marina A. Zenkova Org. Biomol. Chem., 2013,11, 7164-7178

-

Fred van Rantwijk,Francesco Secundo,Roger A. Sheldon Green Chem., 2006,8, 282-286

-

5. Water

2416846-27-8 (2-(6-Methoxybenzofuran-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane) 関連製品

- 1261488-03-2(2-Chloro-4,6-difluorotoluene)

- 2098078-97-6(2-(1-(2-fluoroethyl)-3-(pyridin-3-yl)-1H-pyrazol-4-yl)acetonitrile)

- 2097868-81-8(4-(2,5-dioxopyrrolidin-1-yl)-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}benzene-1-sulfonamide)

- 847378-13-6(2-{(2Z)-3-oxo-2-(3,4,5-trimethoxyphenyl)methylidene-2,3-dihydro-1-benzofuran-6-yloxy}acetonitrile)

- 2068151-21-1(2-amino-7-bromo-1,2,3,4-tetrahydroisoquinolin-1-one)

- 1806300-01-5(1-(2-Ethoxybenzo[d]oxazol-4-yl)ethanone)

- 2248276-77-7(rac-1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl (4R,6R)-2-oxo-6-phenylpiperidine-4-carboxylate)

- 1187933-35-2(5-Bromo-1-methylquinolin-2(1H)-one)

- 1823389-37-2(2-(2-Bromo-5-fluorophenyl)-2-fluoroethan-1-amine)

- 503072-63-7(1-benzyl-2-tert-butyl-4-oxopyrazolidine-1,2-dicarboxylate)

推奨される供給者

Amadis Chemical Company Limited

(CAS:2416846-27-8)2-(6-Methoxybenzofuran-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

清らかである:99%/99%

はかる:250mg/1g

価格 ($):161/422